molecular formula C20H19N3O3S B2856193 N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide CAS No. 890955-63-2

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide

Cat. No. B2856193
CAS RN: 890955-63-2
M. Wt: 381.45
InChI Key: BLXMRQXIILKYIF-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a thiazole derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of certain enzymes, leading to various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives like our compound of interest have been recognized for their antimicrobial properties. They can be synthesized and modified to target a range of microbial pathogens. For instance, sulfathiazole, a related thiazole compound, is known for its effectiveness against bacterial infections. The structural features of thiazoles allow them to interact with bacterial enzymes and inhibit their function, which can be leveraged to design new antibiotics .

Anticancer Activity

The thiazole ring is a common motif in anticancer drugs due to its ability to interfere with cell proliferation. Compounds containing thiazole units have been shown to exhibit cytotoxicity against various cancer cell lines. Modifications at different positions of the thiazole ring, such as the introduction of a nitrobenzamide group, can enhance this activity, potentially leading to the development of new chemotherapeutic agents .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives are also explored for their anti-inflammatory and analgesic effects. They can modulate inflammatory pathways and provide relief from pain, making them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a 4-nitrobenzamide moiety could influence these properties and warrants further investigation .

Antiviral and Antiretroviral Therapies

Some thiazole compounds have shown promise in antiviral and antiretroviral therapies. They can be designed to inhibit viral replication by targeting specific proteins involved in the viral life cycle. Ritonavir, an antiretroviral drug, is an example of a thiazole-based medication used in the treatment of HIV/AIDS .

Neuroprotective Applications

Thiazoles have been identified for their potential neuroprotective benefits. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage. This is particularly relevant in conditions such as Alzheimer’s disease, where thiazole derivatives could help in reducing cognitive decline .

Antidiabetic Properties

The thiazole core is being studied for its antidiabetic properties. It can be incorporated into compounds that regulate blood sugar levels, either by stimulating insulin release or by improving insulin sensitivity. This line of research is crucial for developing new treatments for diabetes mellitus .

Antioxidant Effects

Thiazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it can also contribute to the management of diseases where oxidative stress is a contributing factor .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives are used to create compounds that serve as fungicides, herbicides, and insecticides. Their chemical structure allows them to interfere with the biological processes of pests and pathogens, providing protection for crops and contributing to increased agricultural productivity .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-3-5-16(6-4-13)20-22-14(2)18(27-20)11-12-21-19(24)15-7-9-17(10-8-15)23(25)26/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXMRQXIILKYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide

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